molecular formula C7H8N2O3 B8391258 3,5-Diamino-4-hydroxybenzoic acid

3,5-Diamino-4-hydroxybenzoic acid

Cat. No. B8391258
M. Wt: 168.15 g/mol
InChI Key: UUXPXRUNAICQMH-UHFFFAOYSA-N
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Patent
US05514676

Procedure details

3,5-Diamino-4-hydroxybenzoic acid (2 g, 11.9 mmole) was dissolved in 6N hydrochloric acid (50 ml) and refluxed for 2 hours. The mixture was evaporated to dryness and the residue was treated with ethyl acetate (50 ml), filtered and dried to give 3,5-diamino-4-hydroxybenzoic acid dihydrochloride (2.58 g, 90%), m.p. 260°-262° C. (dec.) (lit. ref., Chemical Abstracts, 1908, 2379, m.p. 260° C. (dec)).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:12])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[ClH:13]>>[ClH:13].[ClH:13].[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:12])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1O)N
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue was treated with ethyl acetate (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC=1C=C(C(=O)O)C=C(C1O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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